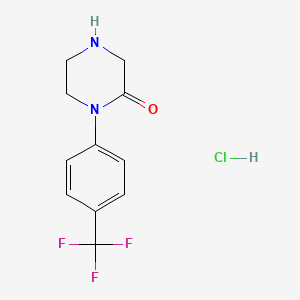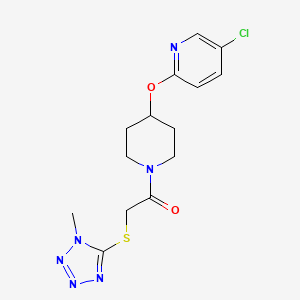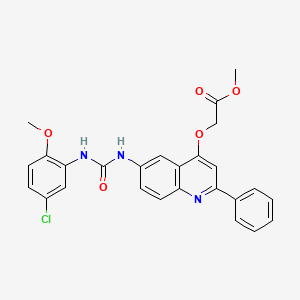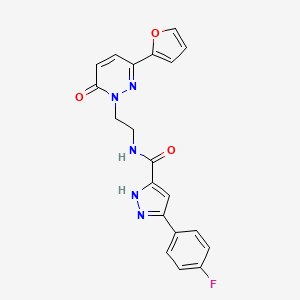
1-(4-(Trifluoromethyl)phenyl)piperazin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-(Trifluoromethyl)phenyl)piperazin-2-one hydrochloride” is a chemical compound with the molecular formula C11H11F3N2O . It has an average mass of 230.230 Da and a monoisotopic mass of 230.103088 Da . It is also known by various other names such as [4-(trifluoromethyl)phenyl]piperazine and 1-(4-Trifluoromethylphenyl)piperazine .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.68 . It is a powder at room temperature . The InChI code for the compound is 1S/C11H11F3N2O.ClH/c12-11(13,14)8-1-3-9(4-2-8)16-6-5-15-7-10(16)17;/h1-4,15H,5-7H2;1H .科学的研究の応用
Synthesis and Chemical Properties
The chemical compound 1-(4-(Trifluoromethyl)phenyl)piperazin-2-one hydrochloride is a crucial intermediate in the synthesis of pharmaceuticals. For instance, it plays a pivotal role in the production of neuroleptic agents like Fluspirilen and Penfluridol. These agents are characterized by their 4,4-bis(p-fluorophenyl)butyl group, which is bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety. The synthesis of these compounds involves key intermediates prepared through rhodium-catalyzed hydroformylation, highlighting the compound's significance in medicinal chemistry (Botteghi et al., 2001).
Crystal Structure and Molecular Interactions
The crystal structure of derivatives of this compound reveals interesting molecular interactions, such as hydrogen bonding, which could inform the design of new chemical entities. For example, the study of 1-[2-(2-Thienylcarbonyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazin-1-ium chloride showed two independent ion pairs in the asymmetric unit, highlighting the role of intermolecular N—H⋯Cl hydrogen bonds in stabilizing the crystal structure (Chen et al., 2007).
Anticancer and Antimicrobial Properties
Some derivatives of this compound have been investigated for their anticancer and antimicrobial properties. A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, for instance, exhibited significant anticancer activities against breast cancer cells. These compounds, through a detailed synthetic procedure, were evaluated using methods like the XTT method, BrdU method, and flow cytometric analysis, showing promise as antiproliferative agents (Yurttaş et al., 2014).
Neuropharmacological Applications
The neuropharmacological potential of this compound derivatives has been explored, particularly their interactions with serotonin receptors. For example, one study demonstrated that 1-(m-Trifluoromethylphenyl)-piperazine, a derivative, acts as a serotonin receptor agonist, inhibiting the specific binding of tritiated serotonin to membranes from the rat brain in vitro and affecting serotonin turnover in rat brain in vivo. This suggests potential applications in developing treatments for neurological disorders (Fuller et al., 1978).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]piperazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-1-3-9(4-2-8)16-6-5-15-7-10(16)17;/h1-4,15H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSVBTFIYZVKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2565336.png)


![4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2565342.png)
![methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2565343.png)
![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2565344.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2565347.png)
![2-Benzylsulfanyl-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2565348.png)
![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)



![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)